2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C28H22ClN3O5 and a molecular weight of 515.958 g/mol . This compound is notable for its intricate structure, which includes a naphthylamino group, a carbohydrazonoyl moiety, and a chlorobenzoate ester. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthylamino Intermediate: This step involves the reaction of 1-naphthylamine with an appropriate acylating agent to form the naphthylamino intermediate.
Carbohydrazonoyl Formation: The intermediate is then reacted with a carbohydrazide under controlled conditions to form the carbohydrazonoyl group.
Esterification: The final step involves the esterification of the carbohydrazonoyl intermediate with 4-chlorobenzoic acid in the presence of an ethoxy group to yield the target compound.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve similar steps but optimized for larger scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoate moiety, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The naphthylamino group can intercalate with DNA, potentially disrupting replication and transcription processes. The carbohydrazonoyl moiety may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate: Similar structure but with an additional chlorine atom, which may alter its reactivity and biological activity.
2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-methylbenzoate: Contains a methyl group instead of a chlorine atom, potentially affecting its chemical properties and applications.
Uniqueness
The uniqueness of 2-Ethoxy-4-(2-((1-naphthylamino)(oxo)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile applications in various fields of research.
Properties
CAS No. |
769152-45-6 |
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Molecular Formula |
C28H22ClN3O5 |
Molecular Weight |
515.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C28H22ClN3O5/c1-2-36-25-16-18(10-15-24(25)37-28(35)20-11-13-21(29)14-12-20)17-30-32-27(34)26(33)31-23-9-5-7-19-6-3-4-8-22(19)23/h3-17H,2H2,1H3,(H,31,33)(H,32,34)/b30-17+ |
InChI Key |
LZRCRUJVUVHGOV-OCSSWDANSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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